Tert-butyl (piperidin-3-ylmethyl)carbamate
Overview
Description
Tert-butyl (piperidin-3-ylmethyl)carbamate is a chemical compound with the molecular formula C11H22N2O2. It is a valuable intermediate used in the synthesis of various pharmaceuticals and bioactive molecules. This compound is known for its role as a prodrug of ®-3-aminopiperidine, which is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (piperidin-3-ylmethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (piperidin-3-ylmethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to produce ®-3-aminopiperidine.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, to introduce different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
®-3-aminopiperidine: Formed through hydrolysis.
Substituted piperidines: Formed through substitution reactions.
Scientific Research Applications
Tert-butyl (piperidin-3-ylmethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other bioactive compounds.
Biology: Employed in studies involving enzyme inhibition, particularly DPP-4.
Medicine: Investigated for its potential in developing treatments for diabetes and other metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (piperidin-3-ylmethyl)carbamate involves its conversion to ®-3-aminopiperidine, which inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition leads to increased levels of incretin hormones, which help regulate blood glucose levels . The compound’s molecular targets include DPP-4 and related pathways involved in glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(3R)-piperidin-3-ylmethyl]carbamate
- 3-N-Boc-Aminomethyl piperidine hydrochloride
- tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl (piperidin-3-ylmethyl)carbamate is unique due to its role as a prodrug for ®-3-aminopiperidine and its potent inhibition of DPP-4. This makes it particularly valuable in the development of treatments for metabolic disorders .
Biological Activity
Tert-butyl (piperidin-3-ylmethyl)carbamate is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group , a piperidine ring , and a carbamate functional group . The molecular formula is typically represented as .
Biological Activity
-
Neuropharmacological Potential :
- Preliminary studies suggest that this compound may interact with neurotransmitter systems, indicating its potential role in neuropharmacology. It has been shown to influence receptor activity, although comprehensive investigations are necessary to elucidate the specific mechanisms involved .
-
Enzyme Inhibition :
- The compound has been employed in studies as an enzyme inhibitor. Its structure suggests that it may inhibit certain enzymes or modulate receptor activity, which is critical for drug development targeting central nervous system disorders .
- Protective Effects in Neurodegeneration :
The mechanism of action for this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an inhibitor or modulator, affecting various biological pathways crucial for therapeutic applications.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study investigating the effects of related compounds on astrocytes stimulated with Aβ 1-42, it was found that these compounds could reduce levels of TNF-α and free radicals, indicating a protective mechanism against neurodegeneration . This suggests that this compound may share similar protective properties.
Synthesis
The synthesis of this compound typically involves standard organic reactions including:
- Nucleophilic substitution to introduce the piperidine moiety.
- Carbamate formation from the corresponding amine and carbonyl-containing compounds.
Properties
IUPAC Name |
tert-butyl N-(piperidin-3-ylmethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPQHXGYYXYTDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142643-29-6 | |
Record name | tert-butyl N-[(piperidin-3-yl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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